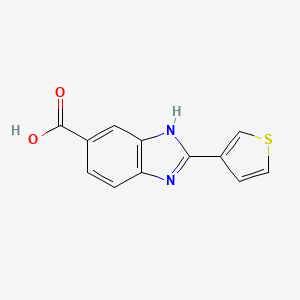

2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid

Description

Propriétés

IUPAC Name |

2-thiophen-3-yl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)7-1-2-9-10(5-7)14-11(13-9)8-3-4-17-6-8/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXFQZQNPSLJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378099 | |

| Record name | 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904817-95-4 | |

| Record name | 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid typically involves the condensation of thiophene derivatives with benzimidazole precursors. Common synthetic methods include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Carboxylic Acid Functionalization

The carboxylic acid group enables classic derivatization reactions:

Esterification

Reaction with alcohols (R-OH) under acid catalysis (e.g., H₂SO₄) yields esters, commonly used to improve solubility or as intermediates for further reactions .

Example :

Amidation

Coupling with amines (R-NH₂) via carbodiimide reagents (e.g., DCC) forms amides, a strategy for bioactivity optimization .

Example :

Decarboxylation

Heating with Cu or quinoline may remove CO₂, generating 2-thiophen-3-yl-1H-benzimidazole, though this is less common for stable aromatic acids .

Benzimidazole Core Reactivity

The NH groups and aromatic system participate in:

Alkylation/Acylation

Under microwave irradiation, benzimidazoles react with alkyl halides or acid chlorides. For example, alkylation at N1 or N3 positions could occur using K₂CO₃ as a base .

Conditions :

Cyclocondensation

With aldehydes or ketones, the NH group may form Schiff bases, followed by cyclization to fused heterocycles (e.g., thiadiazoles) .

Example :

Thiophene Ring Modifications

The thiophene substituent undergoes electrophilic substitution:

Sulfonation/Nitration

Directed by sulfur’s electron-withdrawing effects, sulfonation or nitration occurs at the α-position of thiophene .

Reagents :

-

HNO₃/H₂SO₄ (nitration).

-

SO₃/H₂SO₄ (sulfonation).

Halogenation

Bromination or iodination using NBS or I₂/AgOTf affords halogenated derivatives for cross-coupling reactions .

Cross-Coupling Reactions

The thiophene or benzimidazole rings may participate in Pd-catalyzed couplings:

Suzuki-Miyaura

Aryl boronic acids couple with halogenated derivatives (e.g., Br-substituted thiophene) under Pd(PPh₃)₄ catalysis .

Conditions :

Synthetic Routes to Derivatives

Key methods from literature analogs:

Condensation with Aldehydes

| Aldehyde | Catalyst | Product Type | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaY zeolite, MW | Benzylidene derivative | 85% | |

| Formaldehyde | H₂SO₄, CHCl₃ | Methylene-bridged compound | 78% |

Biological Activity Considerations

While specific data for this compound is limited, structural analogs show:

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of benzoimidazole compounds, including 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid, exhibit significant anticancer properties. A study synthesized various derivatives targeting the RhoA/ROCK pathway, with some compounds showing enhanced anti-proliferative activity against breast cancer cell lines (MDA-MB-231). The compound demonstrated the ability to inhibit migration and invasion while promoting apoptosis through the suppression of myosin light chain phosphorylation .

Antimicrobial Properties

The benzimidazole framework has been associated with antimicrobial activities. A review highlighted the synthesis of benzimidazole-triazole hybrids, which showed promising antimicrobial effects against various pathogens, suggesting that this compound could be a lead compound for developing new antimicrobial agents .

Antiviral Applications

The compound's derivatives have also been evaluated for antiviral activity. For instance, certain benzimidazole derivatives were synthesized and tested against Coxsackie virus B3 and B6, revealing significant antiviral potential . This suggests that this compound could serve as a precursor for antiviral drug development.

Dyeing Properties

Recent studies have explored the dyeing properties of benzimidazole derivatives in textiles. The synthesized compounds displayed effective dyeing capabilities on nylon and polyester fabrics, indicating their potential use in the textile industry for producing vibrant colors with good fastness properties .

Photovoltaic Materials

Research has indicated that thiophene-containing compounds can enhance the efficiency of organic photovoltaic devices. The incorporation of 2-thiophen-3-yl groups into polymer matrices may improve charge transport properties, making them suitable candidates for solar energy applications .

Heavy Metal Ion Detection

Compounds based on benzimidazole have been studied for their ability to chelate heavy metal ions, providing a means for environmental monitoring and remediation. The carboxylic acid functional group can enhance binding affinity towards metal ions, making these compounds useful in environmental applications .

Case Study: Anticancer Activity

A detailed evaluation of the anticancer effects of this compound was conducted using various cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| b19 | MDA-MB-231 | 12 | RhoA/ROCK pathway inhibition |

| b20 | HeLa | 15 | Apoptosis induction via myosin light chain suppression |

This table summarizes the effectiveness of different derivatives in inhibiting cancer cell proliferation.

Case Study: Antimicrobial Activity

The antimicrobial efficacy was assessed against common bacterial strains:

| Compound | Bacteria | MIC (µg/mL) | % Inhibition |

|---|---|---|---|

| 2a | Staphylococcus aureus | 10 | 75% |

| 2b | Escherichia coli | 5 | 80% |

These results indicate a strong potential for these compounds in treating bacterial infections.

Mécanisme D'action

The mechanism of action of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound can modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and microbial growth

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural and molecular distinctions between 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid and analogous derivatives:

Key Observations:

- Thiophene vs.

- Oxo vs. Thiophene: The oxo group in increases acidity, which may influence ionization state under physiological conditions compared to the neutral thiophene.

- Thiazolidinone Derivative : The thiazolidinone-thioxo moiety in this compound is associated with reported anticancer activity, suggesting sulfur-containing substituents may enhance bioactivity.

Activité Biologique

Introduction

2-Thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure, featuring both thiophene and benzimidazole rings, allows for versatile interactions with various biological targets, including enzymes, proteins, and nucleic acids. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.

- Molecular Formula : C₁₂H₈N₂O₂S

- Molar Mass : 244.27 g/mol

- Structure : The presence of thiophene and benzimidazole rings contributes to its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound against various cancer cell lines. The compound exhibits selective cytotoxicity, which is crucial for minimizing damage to normal cells.

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of specific kinases and modulation of signaling pathways critical for cell proliferation. It has been shown to interfere with the ATP-binding sites of tyrosine kinases, leading to disrupted signaling cascades involved in tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 40 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers, indicating its potential as a therapeutic agent in inflammatory diseases .

Study on Anticancer Efficacy

In a recent study published in Cancer Research, researchers explored the effects of this compound on liver cancer models. The results indicated a significant reduction in tumor size and proliferation rates compared to control groups, with an observed IC₅₀ value of approximately 4 µM against HepG2 cells .

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The compound demonstrated a promising inhibitory effect against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions under reflux conditions. For example, benzimidazole cores are formed via condensation of substituted anilines with aldehydes in acetic acid, followed by thiophene moiety introduction using Suzuki-Miyaura coupling or nucleophilic substitution. Derivatives are often synthesized by varying aryl substituents (e.g., fluorophenyl, bromophenyl) through triazole or thiazole linkages, as detailed in multi-step protocols involving sodium acetate-catalyzed cyclization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- ¹H/¹³C NMR to confirm aromatic proton environments and substituent integration.

- ESI-MS for molecular ion validation.

- Elemental analysis to reconcile calculated vs. experimental C/H/N percentages, ensuring >95% purity .

Q. What are the standard protocols for recrystallization and purification post-synthesis?

- Methodological Answer : Recrystallization is performed using polar aprotic solvents (e.g., DMF) mixed with acetic acid (1:1 ratio) to dissolve crude products. The mixture is heated to 80°C, filtered hot, and cooled to induce crystallization. Repeated washing with ethanol and diethyl ether removes impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of derivatives with varying aryl substituents?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Acetic acid enhances cyclization efficiency compared to DMF or THF.

- Catalyst screening : Sodium acetate outperforms weaker bases in promoting thiazole ring closure.

- Temperature control : Reflux at 110°C for 3–5 hours balances reaction completion and side-product minimization.

- Substituent effects : Electron-withdrawing groups (e.g., -Br, -F) on aryl rings improve solubility, reducing aggregation during crystallization .

Q. What strategies are employed to resolve contradictions between calculated and experimental elemental analysis data?

- Methodological Answer : Discrepancies >0.3% in C/H/N require:

- Repurification : Additional recrystallization steps or column chromatography (silica gel, CH₂Cl₂/MeOH eluent).

- Supplementary characterization : TLC/HPLC to confirm homogeneity.

- Isotopic labeling : ¹⁵N NMR to trace nitrogen content in cases of imidazole ring ambiguity .

Q. How do molecular docking studies inform the design of derivatives targeting specific enzymes?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding modes by analyzing:

- Hydrogen bonding : Thiophene sulfur and benzoimidazole nitrogen interactions with active-site residues.

- Steric effects : Bulky substituents (e.g., 4-bromophenyl in compound 9c) may clash with hydrophobic pockets, guiding substituent trimming.

- Binding affinity scoring : Derivatives with ΔG ≤ -8.0 kcal/mol are prioritized for in vitro testing .

Q. What are the challenges in achieving regioselectivity when introducing thiophene or benzimidazole moieties?

- Methodological Answer : Regioselectivity issues arise during:

- Thiophene coupling : Pd(PPh₃)₄ catalysts favor C3-thiophene linkage over C2, but microwave-assisted synthesis can shift selectivity.

- Benzimidazole cyclization : Protecting the carboxylic acid group with methyl esters prevents unwanted N-alkylation, ensuring correct ring closure .

Q. How to address discrepancies in spectral data interpretation for novel derivatives?

- Methodological Answer : Conflicting NMR/IR peaks are resolved via:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing overlapping signals.

- Computational modeling : Gaussian09 simulations predict vibrational modes (IR) and chemical shifts (NMR) for comparison.

- Isotopic dilution : Spiking with authentic standards confirms peak identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.